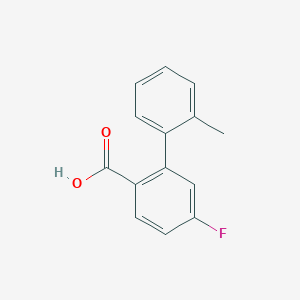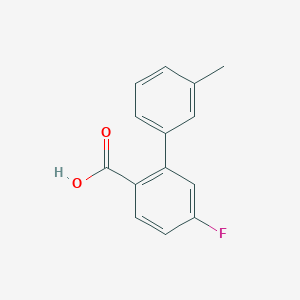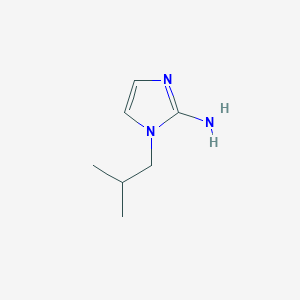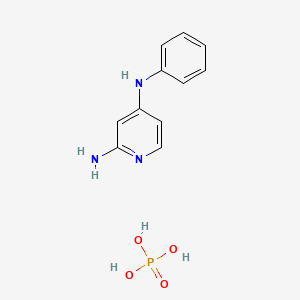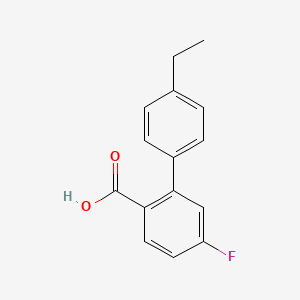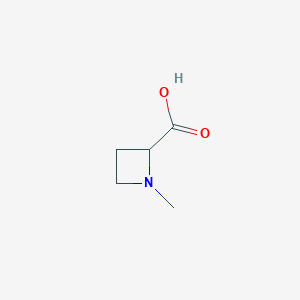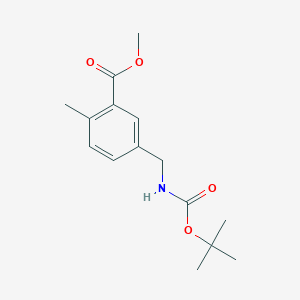
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate
Übersicht
Beschreibung
- Structure : The compound consists of a methyl ester group attached to a 2-methylbenzoate ring, with an additional tert-butoxycarbonyl (Boc) protected amino group at the 5-position .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the conversion of N-(tert-butoxycarbonyl)-L-cysteine methyl ester to the desired product. Researchers have developed efficient one-pot methods for the synthesis of N-unprotected amino acid methyl esters from N-(Boc)-protected amino acids, which could be adapted for this compound .
Molecular Structure Analysis
The molecular structure of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate comprises a benzene ring (2-methylbenzoate) and an amino group (protected by the tert-butoxycarbonyl group). The ester linkage connects the benzene ring to the methyl group. The stereochemistry of the amino group is crucial for its biological activity .
Wissenschaftliche Forschungsanwendungen
MBT is widely used in scientific research, particularly in the synthesis of organic compounds. MBT is used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. MBT is also used in the synthesis of peptides and proteins. It is also used in the synthesis of nucleic acids. MBT is also used in the synthesis of small molecules such as hormones and neurotransmitters.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of antibiotics like ceftolozane , suggesting that its targets could be bacterial cells, specifically the cell wall synthesis machinery.
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests it may act as a protecting group for the amino function during chemical reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the right step .
Biochemical Pathways
The compound is likely involved in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic . The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps .
Pharmacokinetics
The presence of the boc group can influence these properties by increasing the molecule’s size and altering its polarity .
Result of Action
As an intermediate in chemical synthesis, the primary result of its action is the formation of more complex molecules. In the case of ceftolozane synthesis, the compound contributes to creating a molecule with strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound is highly dependent on the conditions of the chemical reactions it’s involved in. Factors such as temperature, pH, and the presence of other reactants can significantly influence its reactivity and the stability of the Boc group . Furthermore, the compound’s stability and reactivity can also be influenced by storage conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The use of MBT in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also a relatively stable compound, and can be stored for long periods of time without significant degradation. In addition, MBT is relatively easy to work with and can be used in a variety of laboratory experiments.
However, there are also a number of limitations to the use of MBT in laboratory experiments. It is a relatively toxic compound, and should be handled with care. In addition, MBT is not soluble in water, and must be dissolved in an organic solvent in order to be used in laboratory experiments. Finally, MBT is not very reactive, and may not be suitable for some laboratory experiments.
Zukünftige Richtungen
The potential future directions for the use of MBT in scientific research are numerous. MBT could be used in the synthesis of new compounds, such as peptides and proteins. It could also be used in the synthesis of new materials, such as polymers and other materials. In addition, MBT could be used in the synthesis of new drugs, such as anti-inflammatory and antioxidant drugs. Finally, MBT could be used in the synthesis of new biomolecules, such as hormones and neurotransmitters.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-7-11(8-12(10)13(17)19-5)9-16-14(18)20-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQGNMTVPNQIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



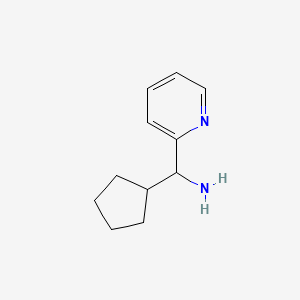
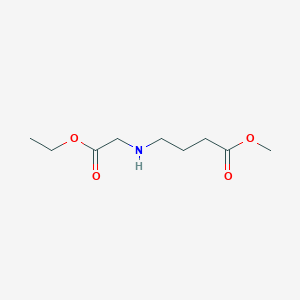
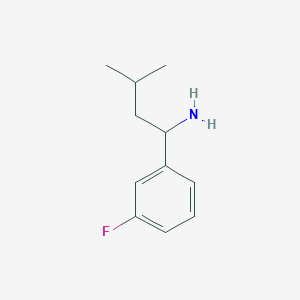
![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)
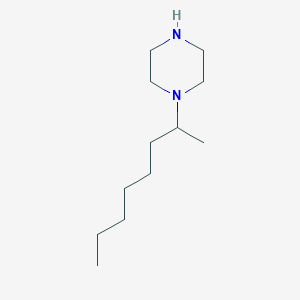
![4',5-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3088216.png)
